Boc-Dab(ivDde)-OH
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Overview
Description
Boc-Dab(ivDde)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. The compound is protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group at the side chain amino group. These protecting groups are crucial for selective deprotection and subsequent reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-Dab(ivDde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The ivDde group can be selectively removed using hydrazine or other mild reducing agents.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine for ivDde removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of protecting groups yields 2,4-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
Scientific Research Applications
Chemistry: Boc-Dab(ivDde)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective introduction of functional groups and the formation of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and probes.
Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also utilized in the development of novel biomaterials.
Mechanism of Action
Mechanism: The mechanism of action of Boc-Dab(ivDde)-OH involves its role as a building block in peptide synthesis. The protecting groups allow for selective deprotection and coupling reactions, enabling the formation of specific peptide sequences.
Molecular Targets and Pathways: this compound itself does not have direct molecular targets. peptides synthesized using this compound can target various proteins, enzymes, and receptors, depending on their sequence and structure.
Comparison with Similar Compounds
Boc-Dab-OtBu: Another derivative of 2,4-diaminobutyric acid with a tert-butyl ester protecting group.
Boc-Dab-Fmoc: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: Boc-Dab(ivDde)-OH is unique due to the presence of the ivDde protecting group, which allows for selective deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is crucial.
Properties
Molecular Formula |
C22H36N2O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m0/s1 |
InChI Key |
QSVRJSYPXRZMSU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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